molecular formula C11H8N4 B13889258 Benzimidazole, 2-(4-pyrimidinyl)-

Benzimidazole, 2-(4-pyrimidinyl)-

Cat. No.: B13889258
M. Wt: 196.21 g/mol
InChI Key: KHZYWMQALSTVDQ-UHFFFAOYSA-N
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Description

Benzimidazole, 2-(4-pyrimidinyl)- (6CI): is a heterocyclic aromatic organic compound that consists of a benzimidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(4-pyrimidinyl)- (6CI) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with pyrimidine derivatives. One common method includes the reaction of 2-aminobenzimidazole with pyrimidine-4-carbaldehyde under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using automated reactors. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. It has shown promising results in inhibiting the growth of various pathogens and cancer cells .

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections. It is also explored for its role in modulating biological pathways and molecular targets .

Industry: In the industrial sector, benzimidazole, 2-(4-pyrimidinyl)- (6CI) is used in the production of dyes, pigments, and polymers. It is also utilized in the development of new materials with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of benzimidazole, 2-(4-pyrimidinyl)- (6CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. It also interacts with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Uniqueness: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both benzimidazole and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-pyrimidin-4-yl-1H-benzimidazole

InChI

InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-5-6-12-7-13-10/h1-7H,(H,14,15)

InChI Key

KHZYWMQALSTVDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=NC=C3

Origin of Product

United States

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